molecular formula C22H21N5O3 B2449346 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891119-92-9

2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

カタログ番号: B2449346
CAS番号: 891119-92-9
分子量: 403.442
InChIキー: CLTSQCRWIYLINC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a specialized research chemical designed for investigative applications in medicinal chemistry and drug discovery. Its molecular architecture incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold recognized in pharmacological research for its potential to interact with a range of biological targets . This heterocyclic system is frequently explored in the design of novel bioactive compounds due to its favorable electronic properties and ability to participate in key hydrogen bonding interactions within enzyme active sites. The specific research value of this compound is rooted in its potential as a modulator of enzymatic activity, particularly within pathways relevant to inflammation and cell proliferation. The structural features of the [1,2,4]triazolo[4,3-b]pyridazine ring suggest potential for investigating kinase inhibition pathways . Furthermore, the acetamide linkage, connected to a 3,4-dimethoxyphenyl moiety, is a structural motif commonly associated with compounds that exhibit anti-inflammatory properties by potentially interfering with cyclooxygenase (COX) and lipoxygenase (LOX) mediated pathways of arachidonic acid metabolism . Researchers can utilize this compound as a core scaffold for the development and optimization of new therapeutic agents, or as a pharmacological probe to study the intricacies of intracellular signaling cascades. It is intended for use in rigorous in vitro assay development and high-throughput screening campaigns to identify and validate new molecular targets.

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-24-25-21-10-8-18(26-27(14)21)16-5-4-6-17(13-16)23-22(28)12-15-7-9-19(29-2)20(11-15)30-3/h4-11,13H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTSQCRWIYLINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a synthetic derivative featuring a complex structure that combines various pharmacophoric elements. This article reviews its biological activities, particularly its anticancer properties, through an examination of structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

Biological Activity Overview

Recent studies have highlighted the potential of compounds containing the triazole and pyridazine moieties in anticancer therapy. The specific compound under review has shown promising results against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits its anticancer effects primarily through the inhibition of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells.
    • It has been reported to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics essential for mitosis.
  • Cell Line Studies :
    • In vitro studies have demonstrated significant cytotoxicity against several human cancer cell lines:
      • A549 (lung adenocarcinoma) : IC50 values ranged from 0.054 to 0.048 µM, indicating potent activity.
      • MCF-7 (breast cancer) : Similar inhibitory effects were noted.
      • DU-145 (prostate cancer) : The compound displayed comparable efficacy to established chemotherapeutics.
Cell LineIC50 (µM)Mechanism of Action
A5490.054Tubulin inhibition
MCF-7TBDApoptosis induction
DU-145TBDCell cycle arrest

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key observations include:

  • Substituents on the Triazole Ring : Methyl substitution enhances binding affinity and anticancer activity.
  • Dimethoxyphenyl Group : This moiety contributes to hydrophobic interactions that stabilize binding at the target site.

Case Studies

  • Study on Tubulin Polymerization Inhibition :
    • A detailed study demonstrated that derivatives similar to the compound effectively inhibited tubulin polymerization by up to 50%, leading to significant cell death in treated cultures.
    • The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates.
  • In Vivo Efficacy :
    • Preliminary animal studies indicated that the compound could reduce tumor size in xenograft models of lung cancer without significant toxicity observed in normal tissues.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what challenges arise during intermediate purification?

The synthesis typically involves multi-step reactions, including:

  • Triazolopyridazine core formation : Cyclization of hydrazine derivatives with substituted aldehydes under controlled temperatures (e.g., reflux in ethanol) .
  • Acetamide coupling : Reaction of the core with activated acetamide intermediates using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) .
  • Purification challenges : Silica gel chromatography often resolves intermediates, but HPLC may be required for final product purity due to polar byproducts .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions, particularly the triazolopyridazine ring and dimethoxyphenyl group .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, essential for detecting synthetic errors .
  • HPLC : Quantifies purity (>95% required for biological assays) and identifies trace impurities from incomplete coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the triazolopyridazine core formation step?

Key variables include:

  • Temperature : Higher yields (70–80%) occur at 80–100°C, but overheating degrades sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/water mixtures enhance cyclization kinetics .
  • Catalysts : Lewis acids like ZnCl2_2 may accelerate ring closure but require post-reaction removal to avoid side reactions .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Dose-response normalization : Compare IC50_{50} values using standardized cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays; confirm compound stability via LC-MS .
  • Target validation : Employ CRISPR knockouts or isoform-specific inhibitors to isolate off-target effects .

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence binding to kinase targets?

  • Computational modeling : Density Functional Theory (DFT) predicts electron-donating methoxy groups enhance π-π stacking with hydrophobic kinase pockets .
  • Structure-activity relationship (SAR) : Methyl substitution on the triazolopyridazine ring increases steric hindrance, reducing affinity for ATP-binding sites .

Q. What methodologies address discrepancies in logP values predicted vs. experimental?

  • Experimental validation : Use shake-flask assays with octanol/water partitioning, accounting for ionization (pKa ~6.5 for the acetamide group) .
  • Software cross-checking : Compare predictions from ChemAxon and ACD/Labs, adjusting for solvent-accessible surface area (SASA) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。